molecular formula C10H17ClN4S B1523778 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1158449-20-7

4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No.: B1523778
CAS No.: 1158449-20-7
M. Wt: 260.79 g/mol
InChI Key: QAGYIZGOMPYJBI-UHFFFAOYSA-N
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Description

4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

    Formation of the Thiol Group: The thiol group can be introduced through a thiolation reaction using reagents like thiourea.

    Hydrochloride Formation: The final hydrochloride salt can be formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or alkoxides can be used in the presence of suitable solvents.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol
  • 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol sulfate
  • 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol phosphate

Uniqueness

4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

4-cyclopropyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S.ClH/c15-10-13-12-9(14(10)8-1-2-8)7-3-5-11-6-4-7;/h7-8,11H,1-6H2,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGYIZGOMPYJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=S)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 3
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 4
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 5
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

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